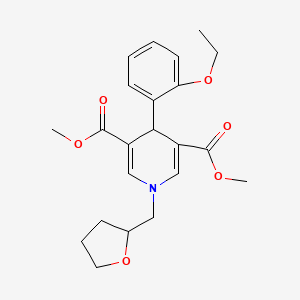![molecular formula C17H17NO4 B11632980 methyl (4Z)-2-methyl-5-oxo-4-[3-(prop-2-en-1-yloxy)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11632980.png)
methyl (4Z)-2-methyl-5-oxo-4-[3-(prop-2-en-1-yloxy)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-2-méthyl-5-oxo-4-[3-(prop-2-én-1-yloxy)benzylidène]-4,5-dihydro-1H-pyrrole-3-carboxylate de méthyle est un composé organique complexe doté d'une structure unique comprenant un cycle pyrrole, un groupe benzylidène et un groupe fonctionnel ester. Ce composé suscite l'intérêt dans divers domaines de la recherche scientifique en raison de ses activités biologiques potentielles et de son rôle en tant qu'intermédiaire dans la synthèse organique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (4Z)-2-méthyl-5-oxo-4-[3-(prop-2-én-1-yloxy)benzylidène]-4,5-dihydro-1H-pyrrole-3-carboxylate de méthyle implique généralement la condensation de matières premières appropriées dans des conditions contrôlées. Une méthode courante consiste à faire réagir le 3-(prop-2-én-1-yloxy)benzaldéhyde avec un dérivé de pyrrole approprié en présence d'une base, suivie d'une estérification pour introduire le groupe ester méthylique. Les conditions de réaction incluent souvent des solvants tels que l'éthanol ou le méthanol et des catalyseurs comme l'acide p-toluènesulfonique.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. L'utilisation de réacteurs à flux continu et de systèmes de synthèse automatisés peut améliorer l'efficacité et la capacité de production du processus.
Analyse Des Réactions Chimiques
Types de réactions
(4Z)-2-méthyl-5-oxo-4-[3-(prop-2-én-1-yloxy)benzylidène]-4,5-dihydro-1H-pyrrole-3-carboxylate de méthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes ou des cétones correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en alcools ou en amines.
Substitution : Le groupe benzylidène peut subir des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont souvent utilisés.
Substitution : Des réactifs comme les halogènes (par exemple, le brome) ou les nucléophiles (par exemple, les amines) peuvent être utilisés dans des conditions appropriées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
(4Z)-2-méthyl-5-oxo-4-[3-(prop-2-én-1-yloxy)benzylidène]-4,5-dihydro-1H-pyrrole-3-carboxylate de méthyle présente plusieurs applications dans la recherche scientifique :
Chimie : Il sert d'intermédiaire dans la synthèse de molécules organiques plus complexes.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, telles que le développement de nouveaux médicaments.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du (4Z)-2-méthyl-5-oxo-4-[3-(prop-2-én-1-yloxy)benzylidène]-4,5-dihydro-1H-pyrrole-3-carboxylate de méthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir en inhibant des enzymes ou en se liant à des récepteurs, ce qui entraîne des modifications des processus cellulaires. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans le stress oxydatif, exerçant ainsi des effets antioxydants .
Applications De Recherche Scientifique
METHYL (4Z)-2-METHYL-5-OXO-4-{[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of METHYL (4Z)-2-METHYL-5-OXO-4-{[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Composés similaires
Unicité
(4Z)-2-méthyl-5-oxo-4-[3-(prop-2-én-1-yloxy)benzylidène]-4,5-dihydro-1H-pyrrole-3-carboxylate de méthyle est unique en raison de ses caractéristiques structurelles spécifiques, telles que la combinaison d'un cycle pyrrole et d'un groupe benzylidène. Cette structure unique contribue à sa réactivité chimique distincte et à ses activités biologiques potentielles, le différenciant des composés similaires.
Propriétés
Formule moléculaire |
C17H17NO4 |
|---|---|
Poids moléculaire |
299.32 g/mol |
Nom IUPAC |
methyl (4Z)-2-methyl-5-oxo-4-[(3-prop-2-enoxyphenyl)methylidene]-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C17H17NO4/c1-4-8-22-13-7-5-6-12(9-13)10-14-15(17(20)21-3)11(2)18-16(14)19/h4-7,9-10H,1,8H2,2-3H3,(H,18,19)/b14-10- |
Clé InChI |
LMWLOEIYCLOVML-UVTDQMKNSA-N |
SMILES isomérique |
CC1=C(/C(=C/C2=CC(=CC=C2)OCC=C)/C(=O)N1)C(=O)OC |
SMILES canonique |
CC1=C(C(=CC2=CC(=CC=C2)OCC=C)C(=O)N1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl-[2-(1-phenylcyclopentanecarbonyl)oxypropyl]azanium](/img/structure/B11632902.png)
![prop-2-en-1-yl 2-{2-(4-fluorophenyl)-4-hydroxy-3-[(2-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11632909.png)

![N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-propoxybenzamide](/img/structure/B11632918.png)
![Methyl 4-[(6-methoxy-2-methylquinolin-4-yl)amino]benzoate](/img/structure/B11632923.png)
![dimethyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11632924.png)
![3-{[(E)-(3-bromo-4-hydroxyphenyl)methylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11632933.png)
![(6Z)-2-ethyl-5-imino-6-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11632942.png)
![2-(morpholin-4-yl)-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11632950.png)
![4-({4-[(4-Ethylphenyl)methyl]piperazin-1-YL}methyl)-2,6-dimethoxyphenol](/img/structure/B11632953.png)
![Prop-2-en-1-yl 5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11632955.png)

![methyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11632971.png)
![ethyl (2Z)-2-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11632973.png)
